InChI=1S/C14H18N2O3/c15-13(17)12-7-4-8-16(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,15,17)
. The compound is identified by the CAS number 569348-14-7 and has several synonyms, including 1-Cbz-3-piperidinecarboxamide and benzyl 3-carbamoylpiperidine-1-carboxylic acid benzyl ester. It belongs to the larger category of piperidine derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis .
The synthesis of Benzyl 3-carbamoylpiperidine-1-carboxylate typically involves several key steps:
Benzyl 3-carbamoylpiperidine-1-carboxylate has the molecular formula and a molar mass of approximately 262.3 g/mol. The structure features:
The compound exhibits a density of 1.224 g/cm³, a boiling point of 475.5°C, and a flash point of 241.4°C .
Benzyl 3-carbamoylpiperidine-1-carboxylate can participate in various chemical reactions:
The mechanism by which Benzyl 3-carbamoylpiperidine-1-carboxylate exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, influencing various biochemical pathways that are crucial for its therapeutic effects .
Benzyl 3-carbamoylpiperidine-1-carboxylate exhibits several notable physical properties:
These properties suggest stability under standard conditions but necessitate careful handling due to its high boiling point and flash point.
Benzyl 3-carbamoylpiperidine-1-carboxylate finds applications across various scientific disciplines:
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.:
CAS No.: 1824353-95-8
CAS No.: 946349-58-2